214852-39-8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

214852-39-8 is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as 2,3-dimethoxy-5-methyl-1,4-benzoquinone, has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.

Applications De Recherche Scientifique

Biochemistry

Application Summary

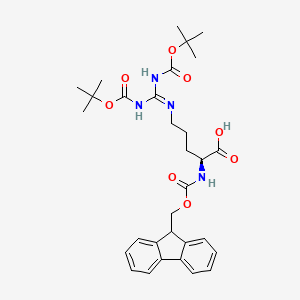

In biochemistry, Fmoc-D-Asp(O-2-PhiPr)-OH is utilized in proteomics research, particularly in peptide synthesis . It serves as a building block for creating peptides with specific sequences, which are crucial for studying protein structure and function.

Methods of Application

The compound is incorporated into peptides via solid-phase peptide synthesis (SPPS). During SPPS, the Fmoc group protects the amino group, allowing for the sequential addition of amino acids to the growing peptide chain.

Results and Outcomes

The use of Fmoc-D-Asp(O-2-PhiPr)-OH in peptide synthesis has enabled the creation of complex peptides with high purity. This has facilitated the study of protein interactions and the development of peptide-based therapeutics.

Pharmacology

Application Summary

In pharmacology, this compound is applied in the synthesis of drug candidates, especially those that mimic or interfere with biological pathways involving aspartic acid residues .

Methods of Application

It is used to create pharmacologically active peptides through SPPS, where its incorporation can influence the activity and stability of the potential drug.

Results and Outcomes

Peptides synthesized using Fmoc-D-Asp(O-2-PhiPr)-OH have shown varied biological activities, contributing to the discovery of new therapeutic agents.

Medicinal Chemistry

Application Summary

In medicinal chemistry, the compound is instrumental in the design of enzyme inhibitors and receptor modulators that contain aspartic acid-like structures .

Methods of Application

It is used to synthesize analogs of biologically active molecules, with the aim of improving their binding affinity and selectivity towards biological targets.

Results and Outcomes

The synthesized analogs have provided insights into the structure-activity relationships of potential drugs, aiding in the optimization of their medicinal properties.

Analytical Chemistry

Application Summary

Analytical chemists use Fmoc-D-Asp(O-2-PhiPr)-OH as a standard or reference compound in chromatography and mass spectrometry to identify and quantify aspartic acid derivatives .

Methods of Application

The compound is often used in calibration curves and as a control in analytical assays to ensure the accuracy and precision of the measurements.

Results and Outcomes

Its use has improved the reliability of analytical methods, allowing for the precise quantification of aspartic acid derivatives in complex samples.

Chemical Engineering

Application Summary

In chemical engineering, Fmoc-D-Asp(O-2-PhiPr)-OH is used in process development for the large-scale synthesis of peptides and peptide-like molecules .

Methods of Application

The compound is utilized in optimized reaction conditions to ensure efficient scale-up from laboratory to industrial production.

Results and Outcomes

The development of such processes has enabled the commercial production of peptides for various applications, including therapeutics and biomaterials.

This analysis provides a detailed overview of the diverse applications of Fmoc-D-Asp(O-2-PhiPr)-OH across different scientific fields, highlighting its significance in research and industry.

Building on the previous analysis, here’s an additional application of Fmoc-D-Asp(O-2-PhiPr)-OH in the field of environmental sustainability:

Environmental Sustainability in Peptide Synthesis

Application Summary

The compound plays a role in the development of greener chemical processes. In the context of peptide synthesis, efforts are being made to reduce the environmental impact by using less hazardous solvents and reagents .

Methods of Application

Fmoc-D-Asp(O-2-PhiPr)-OH is used in the Fmoc/tBu solid-phase peptide synthesis (SPPS), which is the method of choice for synthesizing peptides. Recent advancements aim to replace hazardous solvents like DMF, NMP, and CH2Cl2 with greener alternatives.

Results and Outcomes

The adoption of greener solvents has shown that they do not impair the synthetic process. This shift is expected to result in a smaller environmental footprint and reduced health risks for those involved in the synthesis process .

Propriétés

Numéro CAS |

214852-39-8 |

|---|---|

Nom du produit |

214852-39-8 |

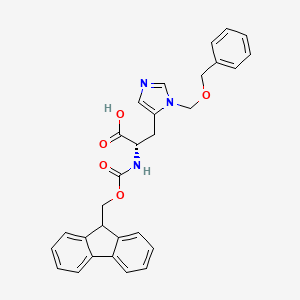

Formule moléculaire |

C28H27NO6 |

Poids moléculaire |

473.53 |

InChI |

1S/C28H27NO6/c1-18(15-19-9-3-2-4-10-19)35-26(30)16-25(27(31)32)29-28(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,18,24-25H,15-17H2,1H3,(H,29,33)(H,31,32)/t18?,25-/m1/s1 |

Clé InChI |

IGRGLXHQUZGSMV-IXXGTQFESA-N |

SMILES canonique |

CC(CC1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Synonymes |

214852-39-8; Fmoc-D-Asp(OPp)-OH; FMOC-D-ASP-OH |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)